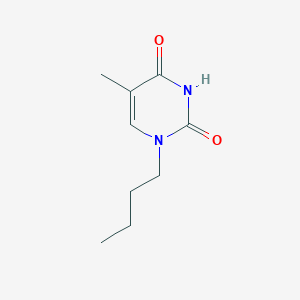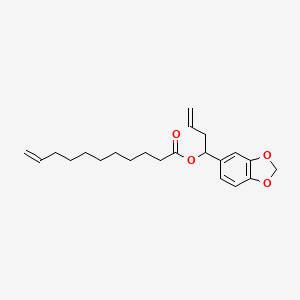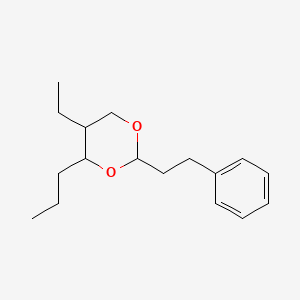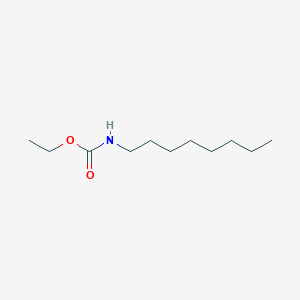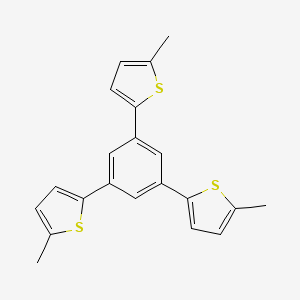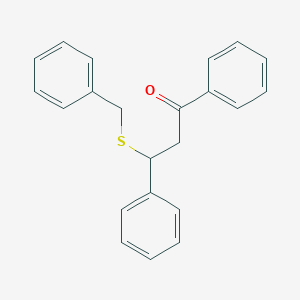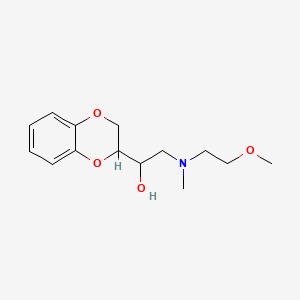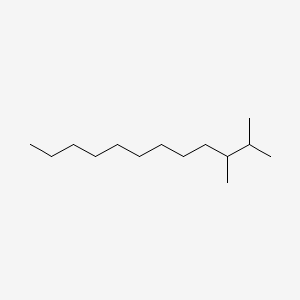
2,3-Dimethyldodecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dimethyldodecane is an organic compound with the molecular formula C14H30. It is a branched alkane, specifically a dodecane derivative, where two methyl groups are attached to the second and third carbon atoms of the dodecane chain. This compound is known for its relatively high molecular weight of 198.3880 g/mol .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyldodecane can be achieved through various organic synthesis methods. One common approach involves the alkylation of dodecane with methylating agents under controlled conditions. The reaction typically requires a catalyst, such as aluminum chloride, to facilitate the alkylation process. The reaction is carried out at elevated temperatures to ensure the proper attachment of the methyl groups to the dodecane chain.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors where dodecane and methylating agents are combined in the presence of a catalyst. The reaction conditions, including temperature and pressure, are optimized to maximize yield and minimize by-products. The final product is then purified through distillation or other separation techniques to obtain high-purity this compound .
化学反应分析
Types of Reactions: 2,3-Dimethyldodecane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert this compound into simpler hydrocarbons by removing the methyl groups.
Substitution: Halogenation reactions can introduce halogen atoms (e.g., chlorine, bromine) into the molecule, replacing hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic media.
Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a metal catalyst (e.g., palladium on carbon) is a typical method.
Substitution: Halogenation can be achieved using halogens (e.g., Cl2, Br2) in the presence of light or a catalyst.
Major Products Formed:
Oxidation: Formation of 2,3-dimethyldodecanol, 2,3-dimethyldodecanone, or 2,3-dimethyldodecanoic acid.
Reduction: Formation of simpler hydrocarbons such as dodecane.
Substitution: Formation of halogenated derivatives like 2,3-dimethyl-2-chlorododecane.
科学研究应用
2,3-Dimethyldodecane has various applications in scientific research, including:
Chemistry: Used as a reference compound in gas chromatography and mass spectrometry for the analysis of complex mixtures.
Biology: Studied for its potential role in biological systems, including its interactions with cell membranes and lipid metabolism.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature and ability to interact with lipid bilayers.
Industry: Utilized as a solvent or intermediate in the synthesis of other organic compounds.
作用机制
The mechanism of action of 2,3-Dimethyldodecane involves its interaction with molecular targets such as enzymes and cell membranes. Its hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. In biological systems, it may modulate the activity of membrane-bound enzymes and receptors, influencing various cellular processes .
相似化合物的比较
2,2-Dimethyldodecane: Another branched dodecane derivative with two methyl groups attached to the second carbon atom.
3,3-Dimethyldodecane: A similar compound with methyl groups attached to the third carbon atom.
Uniqueness: 2,3-Dimethyldodecane is unique due to the specific positioning of the methyl groups on the second and third carbon atoms, which influences its chemical reactivity and physical properties. This unique structure can result in different interactions with other molecules compared to its isomers .
属性
CAS 编号 |
6117-98-2 |
|---|---|
分子式 |
C14H30 |
分子量 |
198.39 g/mol |
IUPAC 名称 |
2,3-dimethyldodecane |
InChI |
InChI=1S/C14H30/c1-5-6-7-8-9-10-11-12-14(4)13(2)3/h13-14H,5-12H2,1-4H3 |
InChI 键 |
QBIXLGJCVGNDBJ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCC(C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Methoxy-4-[(4-methoxy-2-methyl-5-propan-2-ylphenyl)methyl]-5-methyl-2-propan-2-ylbenzene](/img/structure/B14721308.png)
![32-{2-[(4-{4-[(32-Hydroxy-3,6,9,12,15,18,21,24,27,30-decaoxadotriacontan-1-yl)amino]benzene-1-sulfonyl}anilino)methyl]-4-octylphenoxy}-3,6,9,12,15,18,21,24,27,30-decaoxadotriacontan-1-ol](/img/structure/B14721317.png)
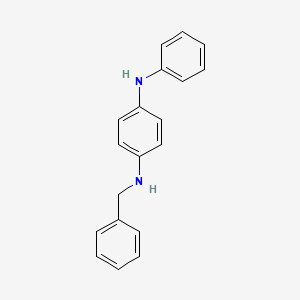
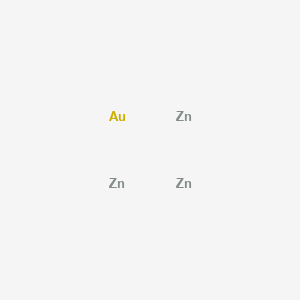
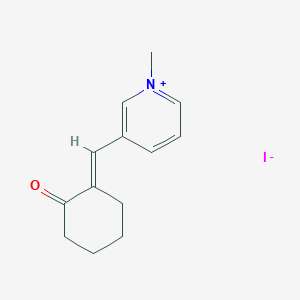
![1-[(2-Oxoacenaphthylen-1-ylidene)amino]-3-(2-phenylethyl)thiourea](/img/structure/B14721335.png)
